

4,5-Dimethyl-4-hexen-3-one chemical structure and IUPAC name

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Compound of Interest

Compound Name: 4,5-Dimethyl-4-hexen-3-one

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An In-depth Technical Guide to 4,5-Dimethyl-4-hexen-3-one

For Researchers, Scientists, and Drug Development Professionals

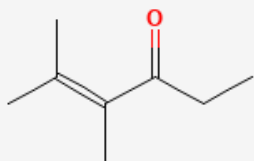
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **4,5-Dimethyl-4-hexen-3-one**, an α,β -unsaturated ketone. The information is intended for use in research and development settings.

Chemical Identity and Structure

The compound's formal IUPAC name is 4,5-dimethylhex-4-en-3-one.^[1] It is characterized by a hexene backbone with a ketone functional group at the third position and methyl groups attached to the fourth and fifth carbon atoms.^[2]

- Molecular Formula: $C_8H_{14}O$ ^{[1][2][3][4]}
- Canonical SMILES: CCC(=O)C(=C(C)C)C^[5]
- InChI: InChI=1S/C8H14O/c1-5-8(9)7(4)6(2)3/h5H2,1-4H3^{[1][3]}
- InChIKey: CDMNXIBTIAFPBU-UHFFFAOYSA-N^{[2][3]}

The structure of **4,5-Dimethyl-4-hexen-3-one** is depicted below:



Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties is provided below. This data is essential for compound characterization and analysis.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Registry Number	17325-90-5	[1] [2] [3]
Molecular Weight	126.20 g/mol	[1] [2] [3]
Topological Polar Surface Area	17.1 Å ²	[1]
logP (Octanol/Water Partition Coeff.)	2.2	[1]
Complexity	139	[1]

Table 2: Spectroscopic Data

Spectroscopic Technique	Key Findings
Mass Spectrometry (EI-MS)	Molecular Ion Peak (M^+) at $m/z = 126$, corresponding to the molecular weight. The fragmentation pattern serves as a unique identifier for the molecule. [2]
Infrared (IR) Spectroscopy	Vapor phase IR spectra are available for this compound. [1]
Nuclear Magnetic Resonance (NMR)	While specific data for this isomer is not detailed in the provided results, related hexenone structures have been characterized using ^{13}C NMR. [6]

Experimental Protocols: Synthesis

The synthesis of **4,5-Dimethyl-4-hexen-3-one** can be achieved through several routes. A prominent method involves the catalytic dehydration of a precursor alcohol.

Protocol: Catalytic Dehydration of 4-Hydroxy-3-hexanone

This method provides a pathway to form the α,β -unsaturated ketone from its corresponding hydroxy ketone precursor.

- Objective: To synthesize **4,5-Dimethyl-4-hexen-3-one** via dehydration.
- Precursor: 4-hydroxy-3-hexanone.
- Catalyst: Zeolite catalysts are often employed due to their shape-selectivity, which can suppress the formation of isomeric byproducts.[\[2\]](#)
- Reaction Conditions:
 - Temperature: The reaction is typically conducted at elevated temperatures, in the range of 200–250°C.[\[2\]](#)
 - Airspeed: An airspeed of 5–8 h^{-1} has been shown to be effective.[\[2\]](#)

- Procedure: a. The 4-hydroxy-3-hexanone precursor is passed over the heated catalyst bed. b. The elevated temperature facilitates the elimination of a water molecule, forming the carbon-carbon double bond. c. The product stream is collected and purified, typically via distillation.
- Expected Outcome: This process can achieve a conversion rate of the precursor greater than 90%, with selectivity for **4,5-Dimethyl-4-hexen-3-one** exceeding 85%.^[2] The catalyst's pore geometry helps minimize the formation of isomers like 2-methyl-1-penten-3-one.^[2]

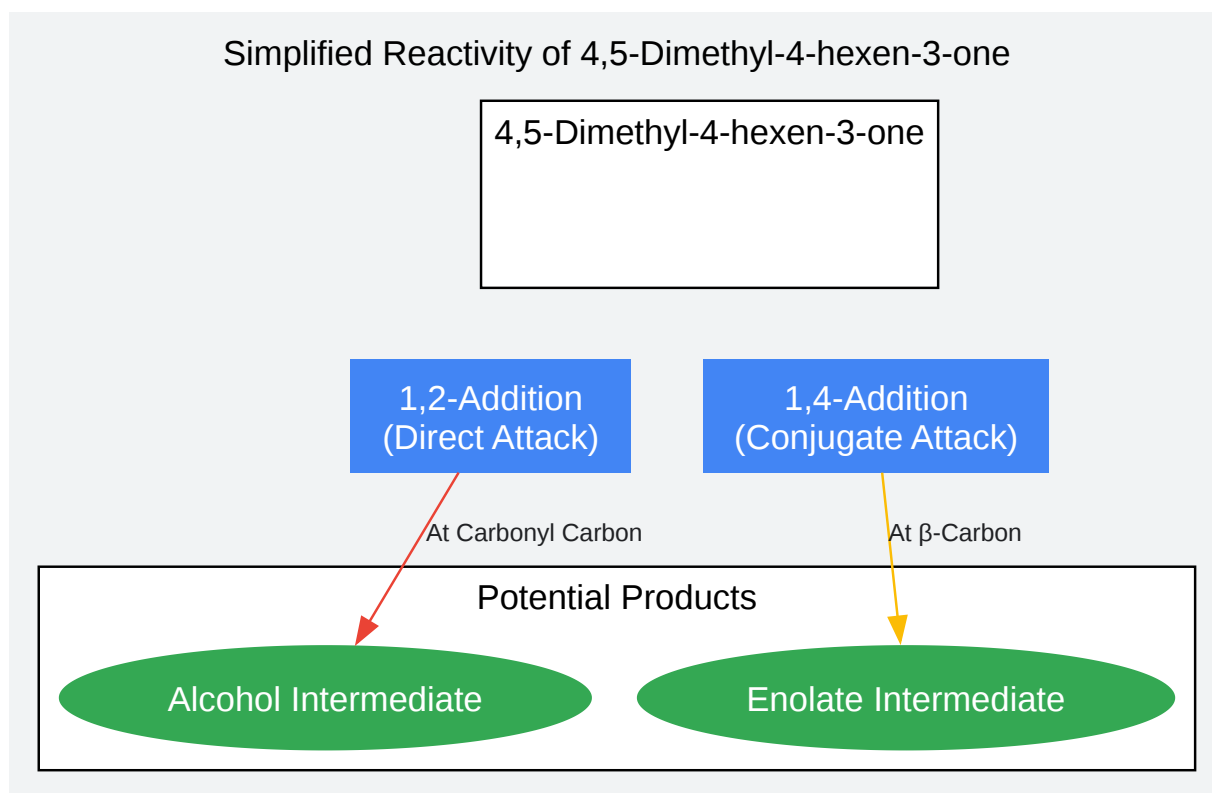
Chemical Reactivity and Signaling Pathways

As an α,β -unsaturated ketone, **4,5-Dimethyl-4-hexen-3-one** possesses two primary sites for reaction: the carbonyl carbon and the β -carbon of the alkene. This dual reactivity makes it a versatile intermediate in organic synthesis.

Key Reaction Pathways:

- Nucleophilic Addition: The conjugated system allows for both direct nucleophilic attack at the carbonyl carbon (1,2-addition) and conjugate addition at the β -carbon (1,4-addition or Michael addition).^[2]
- Electrophilic Addition: The alkene moiety can undergo electrophilic addition reactions.^[2]
- Base-Mediated Isomerization: The presence of acidic α -protons allows for base-catalyzed isomerization.^[2]
- Redox Chemistry: The carbonyl group and the double bond can be subjected to various reduction or oxidation reactions.^[2]

The diagram below illustrates the primary sites of nucleophilic attack, a fundamental concept in understanding its reactivity.



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Caption: Nucleophilic attack pathways on the enone system.

Applications in Research

While specific, large-scale applications for this particular isomer are not widely documented, α,β -unsaturated ketones are of significant interest in several fields:

- Organic Synthesis: They serve as crucial building blocks for synthesizing more complex molecules and heterocyclic compounds.^{[2][7]}
- Flavor and Fragrance: Structurally similar hexenone derivatives are known to be potent aroma chemicals, often used to create savory and spicy notes.^[2]

This compound is intended for research and development purposes only and should be handled in a controlled laboratory environment according to the safety data sheet.^[2]

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